

Application Notes and Protocols for VPC-13566 in LNCaP Xenograft Models

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Compound of Interest

Compound Name: VPC-13566

Cat. No.: B1684039

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Introduction

VPC-13566 is a novel small molecule inhibitor of the Androgen Receptor (AR), a key driver of prostate cancer progression.^{[1][2][3]} Unlike conventional anti-androgens that target the ligand-binding domain, **VPC-13566** specifically targets the Binding Function 3 (BF3) pocket of the AR.^{[1][4]} This unique mechanism of action disrupts the interaction of AR with co-chaperones, such as SGTA, which is crucial for its nuclear translocation and subsequent transcriptional activity.^[1] By inhibiting AR nuclear localization, **VPC-13566** effectively blocks downstream signaling pathways that promote tumor growth.^{[1][4][5]} Preclinical studies have demonstrated the potent anti-tumor activity of **VPC-13566** in various prostate cancer models, including the widely used LNCaP xenograft model, which represents androgen-sensitive prostate cancer.^{[1][6][7]} Notably, **VPC-13566** has also shown efficacy in enzalutamide-resistant models, suggesting its potential to overcome common resistance mechanisms.^[1]

These application notes provide a comprehensive guide for the utilization of **VPC-13566** in LNCaP xenograft models, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Data Presentation

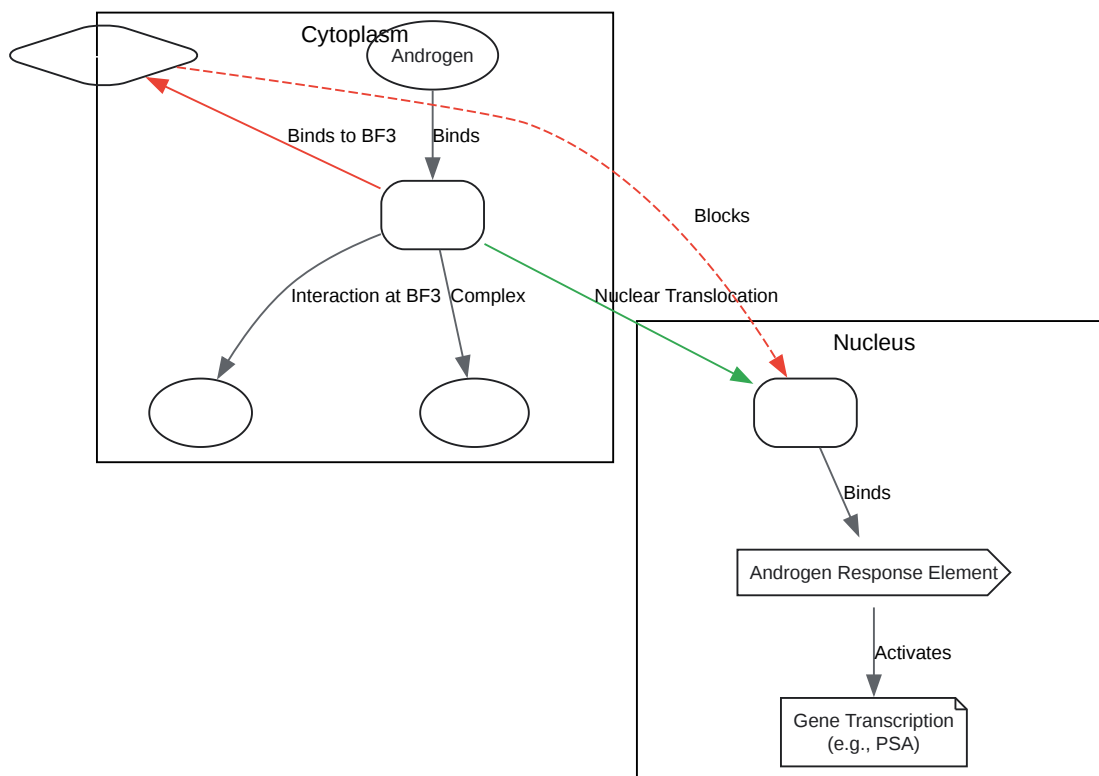
The following table summarizes the in vivo efficacy of **VPC-13566** in a castration-resistant LNCaP xenograft model.

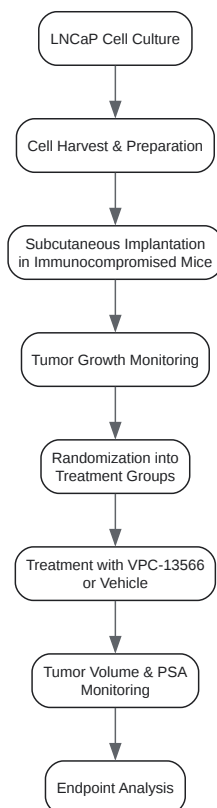
Treatment Group	Dosage & Schedule	Mean Tumor Volume (% of initial)	Mean Serum PSA (% of initial)
Vehicle	5% DMSO, 10% (2-Hydroxypropyl)- β -cyclodextrin, 85% water; IP	Increased	Increased
VPC-13566	100 mg/kg BID IP (5 days), then 200 mg/kg/day IP (2 days/week) for 4 weeks	Significantly Decreased	Significantly Decreased
Enzalutamide	10 mg/kg IP	Decreased	Decreased

Data compiled from preclinical studies.^[8] Actual results may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **VPC-13566** and the general experimental workflow for its evaluation in LNCaP xenograft models.





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